molecular formula C20H20N4O3S B2594373 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea CAS No. 887898-10-4

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea

Cat. No. B2594373
CAS RN: 887898-10-4
M. Wt: 396.47
InChI Key: HBPHSGIGYXWMSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a quinoline moiety, which is a type of heterocyclic aromatic organic compound. Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

Scientific Research Applications

  • Chemosensing and Molecular Docking Studies :

    • A study on acylthiourea derivatives related to quinoline, including their chemosensing ability and in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities, provides insights into the potential applications of similar quinoline compounds in disease treatment and diagnostics (Kalaiyarasi et al., 2019).
  • Antimicrobial and Larvicidal Activities :

    • Quinoline derivatives have shown significant antimicrobial and mosquito larvicidal activities, suggesting their potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
  • Anion Sensing Properties :

    • Studies on colorimetric chemosensors based on thiourea and urea moieties, which include quinoline-based compounds, indicate their application in detecting specific anions, highlighting their use in analytical chemistry (Kim et al., 2012).
  • Antioxidant Properties :

    • Research on quinoline derivatives has demonstrated their antioxidant activities, indicating their potential use in pharmaceutical formulations and disease treatment where oxidative stress plays a role (Hassan et al., 2017).
  • Corrosion Inhibition :

    • Quinoline compounds have been studied for their corrosion inhibition properties, suggesting their application in protecting metals from corrosion, particularly in industrial settings (Zarrouk et al., 2014).
  • Modulation of HIV Transcription :

    • Quinoline-based compounds have been evaluated for their antiviral properties, particularly against HIV, indicating their potential role in developing new antiviral drugs (Bedoya et al., 2010).

properties

IUPAC Name

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-3-4-14-11-15(19(25)23-18(14)13(12)2)9-10-21-20(28)22-16-5-7-17(8-6-16)24(26)27/h3-8,11H,9-10H2,1-2H3,(H,23,25)(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPHSGIGYXWMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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